Mephentermine sulfate

Vue d'ensemble

Description

Le sulfate de méphentermine est un agent sympathomimétique principalement utilisé pour maintenir la pression artérielle dans les états hypotensifs, tels que ceux qui suivent une anesthésie rachidienne . Il s'agit d'une phénéthylamine et d'une amphétamine substituées, étroitement liées à la phentermine et à la méthamphétamine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du sulfate de méphentermine implique la réaction de la phénylacétone avec la méthylamine, suivie d'une réduction avec un agent réducteur approprié tel que l'hydrure de lithium et d'aluminium. La méphentermine résultante est ensuite mise en réaction avec de l'acide sulfurique pour former du sulfate de méphentermine.

Méthodes de production industrielle

La production industrielle du sulfate de méphentermine implique généralement une synthèse à grande échelle utilisant la même voie de réaction de base. Le processus est optimisé pour le rendement et la pureté, avec un contrôle minutieux des conditions de réaction et des étapes de purification pour garantir que le produit final répond aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Oxidation Reactions

Mephentermine undergoes oxidation primarily at the amine group or aromatic ring, forming ketones or carboxylic acids.

Reaction Conditions & Reagents

-

Potassium permanganate (KMnO₄) in acidic conditions

-

Chromium trioxide (CrO₃) in acidic or neutral environments

Major Products

-

Ketones : Formed via oxidation of secondary amines

-

Carboxylic acids : Result from further oxidation of ketones or direct oxidation of primary amines

Metabolic Oxidation

In vivo, mephentermine is metabolized in the liver via:

-

NADPH-dependent microsomal oxidation to form p-hydroxy-mephentermine

Reduction Reactions

Reduction typically targets the amine group or carbonyl functionalities.

Reaction Conditions & Reagents

-

Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

-

Catalytic hydrogenation (H₂/Pd) for deoxygenation

Major Products

-

Secondary/tertiary amines : Reduced amine derivatives

-

Alcohols : Formed from ketone reduction

Substitution Reactions

Substitution occurs at the aromatic ring or amine group, driven by electrophilic or nucleophilic interactions.

Reaction Conditions & Reagents

-

Electrophilic substitution : Halogenation agents (e.g., Cl₂, Br₂)

-

Nucleophilic substitution : Alkyl halides or acyl chlorides

Major Products

-

Aromatic derivatives : Halogenated or alkylated phenyl rings

-

Amine derivatives : Alkylated or acylated nitrogen centers

Adsorption Studies

Mephentermine’s interaction with doped boron nitride (BN) nanosheets has been investigated for potential sensing applications.

Key Findings

| Doped BN Nanosheet | Binding Energy (kcal/mol) | Distance (Å) | HOMO/LUMO Shifts |

|---|---|---|---|

| Si-doped | –2.67 | 3.69 | HOMO: -4.86 → -4.76 eV |

| Al-doped | –34.06 | 2.074 | HOMO: -6.29 → -5.96 eV |

| Ga-doped | –46.46 | 2.078 | HOMO: -6.32 → -5.93 eV |

Analysis

-

Stronger interactions (Al- and Ga-doped) show minimal HOMO/LUMO shifts, making them unsuitable for sensing due to prolonged recovery times .

-

Si-doped BN nanosheets exhibit moderate binding, suggesting potential for reversible interactions .

Metabolic Pathways

Mephentermine is metabolized in the liver via:

Applications De Recherche Scientifique

Treatment of Hypotension

Mephentermine sulfate is primarily indicated for the treatment of various forms of hypotension, including:

- Postoperative Hypotension: Used to manage low blood pressure following surgeries, especially cesarean sections and spinal anesthesia.

- Hypotensive Episodes: Effective in treating hypotensive episodes related to conditions such as diabetes and cerebral arteriosclerosis .

Clinical Studies:

A study involving three groups of patients demonstrated that mephentermine effectively corrected hypotension through both central and peripheral actions. The drug was administered via oral, intramuscular, or intravenous routes, showing significant efficacy in increasing blood pressure across different patient demographics .

Vasopressor Agent

Mephentermine acts as a vasopressor agent, making it suitable for use in emergency settings where rapid restoration of blood pressure is critical. Its sympathomimetic properties allow it to stimulate α-adrenergic receptors, leading to vasoconstriction and increased peripheral vascular resistance .

Performance Enhancement

Due to its stimulant properties, this compound has been misused in sports for performance enhancement. Athletes have reported increased stamina and endurance when using mephentermine, particularly in strength-based activities . However, this usage raises ethical concerns and potential health risks associated with dependence and adverse effects.

Case Study 1: Abuse and Dependence

A report documented a case of a 25-year-old male who developed dependence on injectable this compound after using it to enhance physical performance at the gym. His usage escalated from 30 mg to 900 mg per day over two years, leading to significant behavioral changes including aggression and insomnia . Following treatment for dependence, he relapsed after six months of abstinence.

Case Study 2: Psychosis Induction

Another case highlighted a 24-year-old male who experienced acute psychosis and organ dysfunction after using mephentermine. His symptoms included agitation and tachycardia, which resolved with haloperidol administration. This case underscores the potential psychiatric risks associated with high doses of this compound .

Side Effects

While therapeutic doses are generally well tolerated, excessive use can lead to serious side effects including:

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Composés similaires

Phentermine : Un autre agent sympathomimétique utilisé principalement comme coupe-faim.

Méthamphétamine : Un puissant stimulant du système nerveux central avec un potentiel de dépendance important.

Unicité

Le sulfate de méphentermine est unique en ce qu'il est principalement utilisé pour maintenir la pression artérielle dans les états hypotensifs, tandis que la phentermine est principalement utilisée pour la perte de poids et la méthamphétamine est connue pour ses effets stimulants .

Propriétés

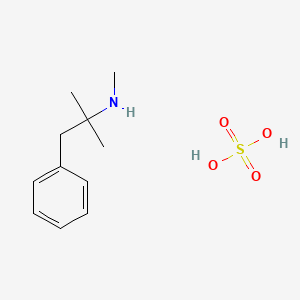

IUPAC Name |

N,2-dimethyl-1-phenylpropan-2-amine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.H2O4S/c1-11(2,12-3)9-10-7-5-4-6-8-10;1-5(2,3)4/h4-8,12H,9H2,1-3H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKLHVGUPFNBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212-72-2 | |

| Record name | Mephentermine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1212-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mephentermine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.